CID 137031716
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Polyinosinic-polycytidylic acid (potassium salt) is a synthetic double-stranded RNA analog. It is composed of polyinosinic acid and polycytidylic acid strands, which mimic the structure of viral double-stranded RNA. This compound is widely used in scientific research, particularly in studies related to the immune response and antiviral mechanisms .
Mechanism of Action
Mode of Action
Poly (I:C) is a synthetic analog of double-stranded RNA, structurally similar to dsRNA present in some viruses . It binds to TLR3 and activates the transcription factor interferon regulator factor 3 (IRF3) following the initiation of TIR domain-containing adaptor protein (TRIF)-dependent TLR signaling . This interaction triggers downstream signaling cascades .
Pharmacokinetics
It’s known that the physicochemical properties of poly (i:c) have been optimized to generate derivatives with increased stability in body fluids, such as polyiclc, or reduced toxicity through reduced stability in body fluids, such as poly i:c 12 u .
Result of Action
The interaction of Poly (I:C) with its targets leads to various molecular and cellular effects. For instance, transfection of Poly (I:C) into NIT-1 cells has been used as a model of intracellular dsRNA-induced β cell apoptosis . Eighteen hours post transfection, 45% of the cells were apoptotic with an increase in NF-kB, p50/p65 nuclear translocation, and cleavage of caspases 3 and 8, as well as transcriptional induction of caspase 12, Fas, IL-15, and the TNF receptor-associated ligand (TRAIL) .
Action Environment
It’s known that poly (i:c) can be used to generate stable mature dendritic cells in vitro , suggesting that the cellular environment plays a crucial role in its action.
Biochemical Analysis
Biochemical Properties
Polyinosinic-polycytidylic Acid (potassium salt) is known to interact with toll-like receptor 3 (TLR3), which is expressed at the endosomal membrane of B-cells, macrophages, and dendritic cells . It is structurally similar to double-stranded RNA, which is present in some viruses and is a “natural” stimulant of TLR3 . Thus, Polyinosinic-polycytidylic Acid (potassium salt) can be considered a synthetic analog of double-stranded RNA .
Cellular Effects
Polyinosinic-polycytidylic Acid (potassium salt) has been shown to induce apoptosis in some cancer cells . It has also been suggested that Polyinosinic-polycytidylic Acid (potassium salt) is one of the most appropriate generators of stable mature dendritic cells (DC) . These mature DC might generate in vivo effective immune responses after injection due to their ability to secrete bioactive IL-12 after CD40 ligation .
Molecular Mechanism
The activation of TLR3 by Polyinosinic-polycytidylic Acid (potassium salt) triggers downstream signaling cascades, leading to the production of type I interferons and other cytokines . This compound binds TLR3 and activates the transcription factor interferon regulator factor 3 (IRF3) following the initiation of TIR domain-containing adaptor protein (TRIF)-dependent TLR signaling .
Temporal Effects in Laboratory Settings
Transfection of Polyinosinic-polycytidylic Acid (potassium salt) into NIT-1 cells has been used as a model of intracellular dsRNA-induced β cell apoptosis . Eighteen hours post transfection, 45% of the cells were apoptotic with an increase in NF-kB, p50/p65 nuclear translocation, and cleavage of caspases 3 and 8, as well as transcriptional induction of caspase 12, Fas, IL-15, and the TNF receptor-associated ligand (TRAIL) .
Dosage Effects in Animal Models
In animal models, Polyinosinic-polycytidylic Acid (potassium salt) has been shown to induce a significant decrease in the growth of pulmonary metastases in tumor-bearing mice . The amount of lung foci was reduced to approximately 40% .
Metabolic Pathways
Polyinosinic-polycytidylic Acid (potassium salt) is involved in the innate immune response against viral pathogens through the TLR3 pathway .
Transport and Distribution
Polyinosinic-polycytidylic Acid (potassium salt) is recognized by TLR3, which is expressed at the endosomal membrane of B-cells, macrophages, and dendritic cells . This suggests that Polyinosinic-polycytidylic Acid (potassium salt) is transported and distributed within cells and tissues via endosomal pathways.
Subcellular Localization
Polyinosinic-polycytidylic Acid (potassium salt) is recognized by TLR3, which is expressed at the endosomal membrane of B-cells, macrophages, and dendritic cells . This suggests that Polyinosinic-polycytidylic Acid (potassium salt) is localized in the endosomal compartment of these cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: Polyinosinic-polycytidylic acid (potassium salt) is synthesized by combining polyinosinic acid and polycytidylic acid. These homopolymers are prepared using polynucleotide phosphorylase, an enzyme that catalyzes the polymerization of nucleotides . The reaction typically occurs under controlled conditions to ensure the formation of double-stranded RNA.
Industrial Production Methods: In industrial settings, the production of polyinosinic-polycytidylic acid (potassium salt) involves large-scale enzymatic synthesis followed by purification processes. The product is then lyophilized to obtain a stable, dry powder form .
Chemical Reactions Analysis
Types of Reactions: Polyinosinic-polycytidylic acid (potassium salt) primarily undergoes hydrolysis reactions. It is relatively stable under physiological conditions but can be degraded by nucleases.
Common Reagents and Conditions: The compound is typically used in aqueous solutions with physiological ionic strength to maintain its double-stranded structure. It is often reconstituted in phosphate-buffered saline (PBS) or similar buffers .
Major Products Formed: The primary degradation products of polyinosinic-polycytidylic acid (potassium salt) are the monomeric nucleotides, inosine monophosphate, and cytidine monophosphate .
Scientific Research Applications
Polyinosinic-polycytidylic acid (potassium salt) has a wide range of applications in scientific research:
Immunology: It is used as a toll-like receptor 3 (TLR3) agonist to study the immune response to viral infections.
Cancer Research: The compound is used as an adjuvant in cancer immunotherapy to enhance the immune response against tumors.
Vaccine Development: It serves as an adjuvant in vaccine formulations to boost the immune response.
Cell Biology: Researchers use it to study cell signaling pathways and apoptosis mechanisms.
Comparison with Similar Compounds
Polyinosinic-polycytidylic acid (potassium salt) is unique due to its ability to mimic viral double-stranded RNA and activate TLR3. Similar compounds include:
Polyinosinic-polycytidylic acid (sodium salt): Another form of the compound with similar properties but different ionic composition.
Polyuridylic acid (potassium salt): A homopolymer of uridylic acid used in similar research applications.
Polyadenylic acid (potassium salt): A homopolymer of adenylic acid used in studies of RNA structure and function.
These compounds share structural similarities but differ in their specific applications and mechanisms of action.
Properties
InChI |
InChI=1S/C10H13N4O8P.C9H14N3O8P.K/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);/t4-,6-,7-,10-;4-,6-,7-,8-;/m11./s1 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPUABRWHJGXNJ-VRQAYDGLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O.[K] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O.C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O.[K] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27KN7O16P2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
710.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.